N-(2,5-dichlorophenyl)undec-10-enamide
Description
N-(2,5-dichlorophenyl)undec-10-enamide is a synthetic organic compound characterized by an undec-10-enamide backbone substituted with a 2,5-dichlorophenyl group. Its molecular formula is C₁₇H₂₂Cl₂NO, with a molecular weight of 324.27 g/mol. The compound features a terminal alkene (undec-10-enamide) and a dichlorinated aromatic ring, which may influence its physicochemical properties and biological activity.
Key structural features include:
- Dichlorophenyl group: The 2,5-dichloro substitution pattern on the benzene ring may enhance lipophilicity and influence binding interactions in biological systems.
- Undec-10-enamide chain: The long aliphatic chain with a terminal double bond could affect solubility and metabolic stability.
Properties
Molecular Formula |
C17H23Cl2NO |
|---|---|
Molecular Weight |
328.3 g/mol |
IUPAC Name |
N-(2,5-dichlorophenyl)undec-10-enamide |
InChI |
InChI=1S/C17H23Cl2NO/c1-2-3-4-5-6-7-8-9-10-17(21)20-16-13-14(18)11-12-15(16)19/h2,11-13H,1,3-10H2,(H,20,21) |
InChI Key |
UXUKXPKAYYKWRQ-UHFFFAOYSA-N |
SMILES |
C=CCCCCCCCCC(=O)NC1=C(C=CC(=C1)Cl)Cl |
Canonical SMILES |
C=CCCCCCCCCC(=O)NC1=C(C=CC(=C1)Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
N-(3-chlorophenyl)-10-undecenamide
This analog, documented in (CAS 29246-35-3), shares the undecenamide backbone but differs in the substitution position of the chlorine atom on the phenyl ring (3-chloro vs. 2,5-dichloro). Key comparisons include:
| Property | N-(2,5-dichlorophenyl)undec-10-enamide | N-(3-chlorophenyl)-10-undecenamide |
|---|---|---|
| Molecular Formula | C₁₇H₂₂Cl₂NO | C₁₇H₂₄ClNO |
| Molecular Weight | 324.27 g/mol | 293.83 g/mol |
| Chlorine Substitution | 2,5-dichloro | 3-chloro |
| Potential Applications | Not explicitly stated (inferred from analogs) | Unknown (limited data) |
Structural Implications :
Benzothiazole-Based Amides from Patent Literature
lists compounds such as N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3,4-dichlorophenyl)acetamide and N-(6-trifluoromethylbenzothiazole-2-yl)-N'-(3-chlorophenyl)urea . While these differ in core structure (benzothiazole vs. undecenamide), they share functional groups (amides, chlorinated aryl rings) relevant to pharmacological activity:
| Feature | This compound | Benzothiazole-Based Analogs |
|---|---|---|
| Core Structure | Undecenamide | Benzothiazole |
| Chlorinated Aryl Group | 2,5-dichlorophenyl | 3,4-dichlorophenyl or 3-chlorophenyl |
| Additional Groups | Terminal alkene | Trifluoromethyl, urea linkages |
Functional Differences :
- Benzothiazole cores are often associated with kinase inhibition or antimicrobial activity, suggesting that the undecenamide compound might target different biological pathways.
- The trifluoromethyl group in the patent compounds enhances metabolic stability and electronegativity, a feature absent in the undecenamide derivatives .
General Trends in Chlorinated Aryl Amides
Key findings from structural analogs include:
- Substitution Position : Meta (3-) or para (4-) chloro groups on phenyl rings are common in bioactive compounds, but ortho (2-) substitutions (as in 2,5-dichloro) may introduce steric effects that hinder binding to certain enzymes .
- Chain Length : Longer aliphatic chains (e.g., undecenamide) may improve lipid bilayer penetration but increase susceptibility to oxidative metabolism.
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